molecular formula C12H16N4O2 B4184720 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4184720
M. Wt: 248.28 g/mol
InChI Key: ZENSYQARXRABDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as SMT-19969, is a small molecule drug candidate that has been developed as a potential treatment for neuropathic pain and other neurological disorders. The compound has been shown to have potent analgesic effects in preclinical studies, and its mechanism of action is believed to involve modulation of the TRPV1 receptor, a key target in the regulation of pain signaling.

Mechanism of Action

The mechanism of action of SMT-19969 is believed to involve modulation of the TRPV1 receptor. This receptor is expressed in sensory neurons and is involved in the detection of noxious stimuli, such as heat and pain. SMT-19969 has been shown to bind to the TRPV1 receptor and modulate its activity, leading to a reduction in pain signaling. The compound has also been shown to have effects on other ion channels and neurotransmitter receptors, although the precise mechanisms underlying its analgesic effects are still being investigated.
Biochemical and Physiological Effects
SMT-19969 has been shown to have potent analgesic effects in preclinical models of neuropathic pain. The compound has also been shown to have effects on other physiological processes, such as inflammation and oxidative stress. SMT-19969 has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes, suggesting that it may have potential therapeutic applications in a variety of disease states.

Advantages and Limitations for Lab Experiments

One advantage of SMT-19969 is its potent analgesic effects, which make it a valuable tool for studying pain signaling in preclinical models. However, the compound has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects. In addition, the precise mechanisms underlying its effects on the TRPV1 receptor are still being investigated, which may limit its utility in certain applications.

Future Directions

There are several potential future directions for research on SMT-19969. One area of interest is the development of more potent and selective TRPV1 modulators, which may have improved efficacy and fewer side effects. Another direction is the investigation of SMT-19969 in other neurological disorders, such as epilepsy and anxiety. Finally, there is interest in exploring the potential of SMT-19969 as a tool for studying pain signaling and other physiological processes in preclinical models.

Scientific Research Applications

SMT-19969 has been extensively studied in preclinical models of neuropathic pain, where it has been shown to have potent analgesic effects. The compound has also been investigated for its potential use in other neurological disorders, such as epilepsy and anxiety. In addition, SMT-19969 has been studied for its effects on the TRPV1 receptor, which is involved in the regulation of pain signaling and has been implicated in a variety of other physiological processes.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-9-11(10(2)18-15-9)12(17)14-4-3-6-16-7-5-13-8-16/h5,7-8H,3-4,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENSYQARXRABDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide
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